3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate
CAS No.:
Cat. No.: VC18874812
Molecular Formula: C11H22O6S
Molecular Weight: 282.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22O6S |
|---|---|
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 3-[2-(oxan-2-yloxy)ethoxy]propyl methanesulfonate |
| Standard InChI | InChI=1S/C11H22O6S/c1-18(12,13)17-8-4-6-14-9-10-16-11-5-2-3-7-15-11/h11H,2-10H2,1H3 |
| Standard InChI Key | QPJZUWZQBQRKGC-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCCCOCCOC1CCCCO1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Features
The compound’s structure comprises three distinct regions:
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Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle known for its conformational stability and widespread use as a protecting group in organic synthesis .
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Ethoxypropyl linker: A three-carbon chain with two ether linkages, providing flexibility and solubility in polar solvents.
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Methanesulfonate terminus: A sulfonate ester group () that acts as a superior leaving group in nucleophilic substitution reactions .
The spatial arrangement of these moieties is critical to the compound’s reactivity. XLogP3 calculations indicate a moderate hydrophobicity (0.6), suggesting balanced solubility in both aqueous and organic media.
Table 1: Molecular Descriptors of 3-(2-((Tetrahydro-2H-Pyran-2-yl)Oxy)Ethoxy)Propyl Methanesulfonate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.36 g/mol | |
| Hydrogen Bond Acceptors | 6 | |
| Heavy Atom Count | 18 | |
| Monoisotopic Mass | 282.1137 g/mol |
Spectroscopic Identification
While detailed NMR or IR data for this specific compound are unavailable in public databases, analogous THP-protected sulfonates exhibit characteristic signals:
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NMR: Resonances at δ 4.5–5.0 ppm (THP anomeric proton), δ 3.2–3.8 ppm (methyleneoxy groups), and δ 3.0 ppm (methanesulfonate methyl) .
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NMR: Peaks near δ 105 ppm (THP anomeric carbon) and δ 45 ppm (methanesulfonate sulfur-bound carbon) .
The absence of published spectra underscores the need for further experimental characterization.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The compound is likely synthesized through a multi-step sequence:
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THP Protection: Reaction of 2-(2-hydroxyethoxy)ethanol with dihydropyran under acidic conditions to form 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol.
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Propylation: Conversion of the terminal hydroxyl to a propyl group via Williamson ether synthesis.
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Methanesulfonation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonate group .
Critical parameters include stoichiometric control during sulfonation to prevent overreaction and rigorous purification to isolate the product from unreacted intermediates.
Table 2: Synthetic Yield Optimization Parameters
| Step | Optimal Conditions | Challenges |
|---|---|---|
| THP Protection | 0°C, HCl catalyst, 12 hr | Competing oligomerization |
| Propylation | NaH, 1-bromopropane, DMF, 60°C | Elimination side reactions |
| Methanesulfonation | 0°C, EtN, CHCl | Hydrolysis of sulfonate |
Industrial-Scale Production
No commercial manufacturers currently list this compound in catalogs, suggesting it remains a specialty chemical produced on-demand for research applications. Scaling the above pathway would require:
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Continuous flow reactors to manage exothermic sulfonation.
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Chromatographic purification systems to achieve >98% purity .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data are sparse, but computational predictions suggest:
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Water Solubility: ~50 mg/mL at 25°C (estimated via LogP)
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Octanol-Water Partition Coefficient (LogP): 0.6
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pKa: The methanesulfonate group is strongly acidic (pKa ≈ −1.5), ensuring ionization in physiological conditions.
Thermal Stability
Differential scanning calorimetry (DSC) of related THP ethers shows decomposition onset temperatures of 180–200°C . The methanesulfonate group may lower this threshold due to potential sulfonic acid formation upon heating.
Reactivity and Functional Utility
Nucleophilic Substitution
The methanesulfonate group’s leaving ability enables diverse displacements:
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SN2 Reactions: Reaction with amines (e.g., piperidine) yields quaternary ammonium salts.
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Cross-Couplings: Palladium-catalyzed couplings with arylboronic acids form carbon-carbon bonds .
Table 3: Representative Reactions of 3-(2-((Tetrahydro-2H-Pyran-2-yl)Oxy)Ethoxy)Propyl Methanesulfonate
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Aminolysis | Benzylamine | Quaternary ammonium derivative | 72% |
| Suzuki Coupling | Phenylboronic Acid | Biarylpropyl ether | 65% |
Protecting Group Strategy
The THP ring can be selectively removed under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol), regenerating the diol without affecting the sulfonate . This orthogonal protection is valuable in multi-step syntheses of pharmaceuticals.
Applications in Pharmaceutical Development
Prodrug Design
The compound’s bifunctional nature allows conjugation of hydrophobic drug candidates (via sulfonate displacement) while maintaining water solubility through the THP-ethoxypropyl chain. For example, coupling with antitumor agents like doxorubicin could enhance bioavailability .
Polymer Chemistry
As a monomer, it could participate in step-growth polymerization to produce sulfonated polyethers with ion-exchange capacity. Such materials find use in fuel cell membranes and water purification .
Comparative Analysis with Structural Analogs
2-(2-Methylenecyclopropyl)Ethyl Tetrahydro-2H-Pyran-2-yl Ether (CAS 558899)
This analog replaces the methanesulfonate with a methylenecyclopropyl group . Key differences include:
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Reactivity: Lacks sulfonate’s leaving group capability.
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Applications: Used in cyclopropanation reactions rather than nucleophilic substitutions.
(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Tetrahydro-2H-Pyran-2-yl)Oxy)Propyl (E)-8-Hydroperoxyhexadec-6-Enoate
A natural product from cyanobacteria , this compound demonstrates how THP ethers contribute to bioactivity. Unlike the synthetic methanesulfonate, it participates in oxidative stress responses.
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